![molecular formula C13H13N3O4S B2958070 methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 496776-13-7](/img/structure/B2958070.png)
methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound It incorporates various functional groups, including triazole, dioxole, and thioether functionalities, making it an intriguing subject for both synthetic chemists and pharmacologists
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to interact with various targets, such as molecular chaperones like dnak .
Mode of Action
It’s known that compounds with similar structures can interfere with the interaction between their targets and other molecules . For instance, some compounds can block the formation of biofilms by inhibiting the interaction between a molecular chaperone and other molecules .
Biochemical Pathways
Compounds with similar structures have been reported to affect various pathways, leading to a wide range of downstream effects .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied . These studies can provide insights into the potential ADME properties of SMR000122443.
Result of Action
Compounds with similar structures have been reported to have various effects, such as inducing apoptosis and causing cell cycle arrests .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate generally involves multi-step procedures. A common synthetic route involves the reaction of a benzo[d][1,3]dioxole derivative with 4-methyl-4H-1,2,4-triazole-3-thiol under appropriate conditions.
Step 1: : Preparation of the benzo[d][1,3]dioxole derivative.
Step 2: : Nucleophilic substitution reaction with 4-methyl-4H-1,2,4-triazole-3-thiol.
Step 3: : Final esterification step with methyl chloroacetate.
Industrial Production Methods
Industrial methods mirror laboratory processes but emphasize efficiency, scalability, and cost-effectiveness. Industrial synthesis might employ advanced catalytic systems and optimized reaction conditions to maximize yield and minimize by-products. Use of flow reactors for continuous production could also be considered to enhance scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound may undergo oxidative reactions primarily affecting the benzo[d][1,3]dioxole moiety.
Reduction: : Reduction reactions might be less common but could target specific functional groups under stringent conditions.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible, particularly at the triazole and thioether sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: : Hydrogenation over palladium catalysts or use of lithium aluminium hydride.
Substitution: : Nucleophilic reagents like sodium hydride, electrophiles like alkyl halides.
Major Products Formed
The products formed depend on the specific type of reaction and conditions used. For instance, oxidation might lead to the formation of sulfoxides or sulfones, while substitution could yield various derivatives depending on the nucleophile or electrophile employed.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: : As an intermediate in organic synthesis, particularly for the preparation of more complex molecules.
Biology: : Potential bioactivity against certain pathogens or cancer cells due to the triazole ring.
Medicine: : Possible use as a pharmacophore in the development of new therapeutic agents.
Industry: : Use in the development of advanced materials, including polymers and resins with specific properties.
Comparaison Avec Des Composés Similaires
This compound can be compared with others that share similar functional groups or structures:
Benz[d][1,3]dioxole derivatives: : Known for their potential in medicinal chemistry, particularly as enzyme inhibitors.
Triazole derivatives: : Widely studied for their antimicrobial and anticancer properties.
Thioethers: : Common in organic synthesis, acting as intermediates or protecting groups.
Conclusion
Methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate stands out due to its unique structure and diverse applications. Its synthesis involves intricate steps, and it undergoes various chemical reactions leading to significant research and industrial uses. Understanding its mechanism of action and comparing it with similar compounds highlights its potential in both scientific and industrial fields.
Propriétés
IUPAC Name |
methyl 2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-16-12(14-15-13(16)21-6-11(17)18-2)8-3-4-9-10(5-8)20-7-19-9/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMUJIKBSNQJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-Bromophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2957987.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2957988.png)
![3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2957991.png)
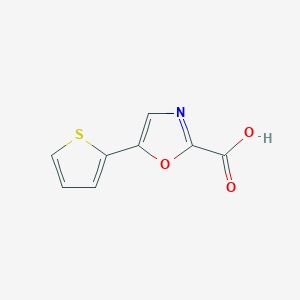
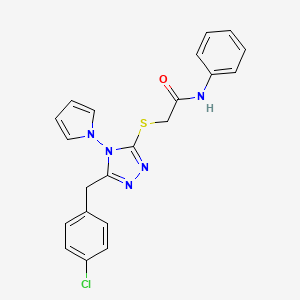
![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2957994.png)
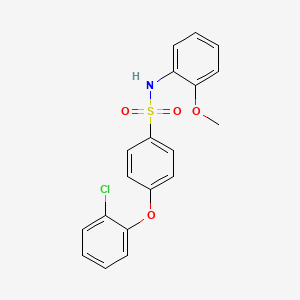
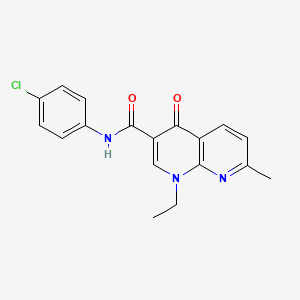
![2,5-dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2958003.png)
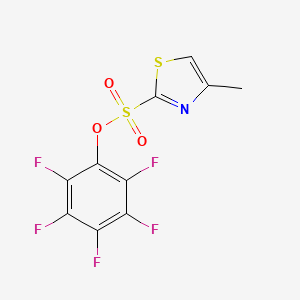
![7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2958007.png)
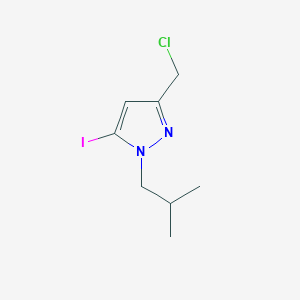
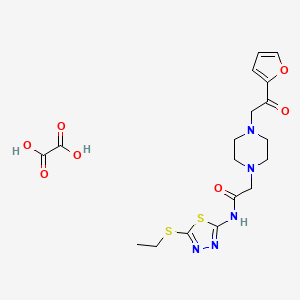
![5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2958011.png)
